neoechinulin A

Übersicht

Beschreibung

Synthesis Analysis

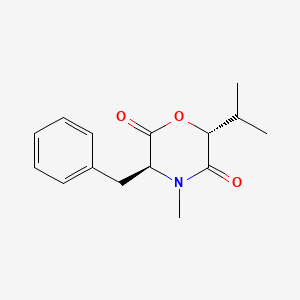

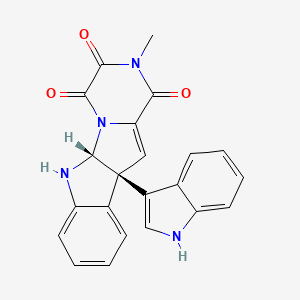

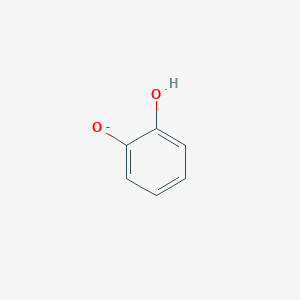

The synthesis of neoechinulin A involves complex organic reactions that establish its unique indole and diketopiperazine structure. One approach includes the condensation of N-bis(methylthiomethyl)cyclo(Ala-Gly) with 2-(1,1-dimethyl-2-propenyl)-1-methoxymethylindole-3-aldehyde, followed by deprotection to yield this compound with its characteristic Z configuration rigorously established (Nakatsuka, Miyazaki, & Goto, 1980). Furthermore, the synthesis and study of this compound derivatives have revealed insights into its structure-activity relationships, highlighting the significance of the C-8/C-9 double bond and the intact diketopiperazine moiety for its biological activities (Kuramochi et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its indole and diketopiperazine moieties, which are crucial for its biological activities. The compound's structure has been rigorously determined through various synthesis approaches, which have also allowed for the exploration of its structure-activity relationships. The presence of a conjugate system involving the indole and diketopiperazine moieties, especially the C-8/C-9 double bond, is essential for its anti-nitration, antioxidant, and cytoprotective activities (Kuramochi et al., 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that are key to its biological activities. The synthesis of this compound and its derivatives has revealed that the C-8/C-9 double bond and the diketopiperazine moiety play crucial roles in its anti-nitration and antioxidant activities. These structural elements are necessary for the molecule's ability to protect cells from oxidative stress and other cytotoxic effects (Kuramochi et al., 2008).

Physical Properties Analysis

While specific details on the physical properties of this compound, such as its melting point, solubility, and spectroscopic data, are not detailed in the provided references, the study and synthesis of this compound derivatives emphasize the importance of its molecular structure in determining its solubility and stability, which in turn influence its biological activities and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are closely linked to its indole and diketopiperazine moieties. These structural components are pivotal for its biological functions, as they contribute to the molecule's antioxidant and cytoprotective properties. The synthesis and analysis of this compound derivatives highlight how modifications to its chemical structure can impact its activity, offering insights into the development of novel therapeutic agents based on this compound (Kuramochi et al., 2008).

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Neoechinulin A, a diketopiperazine type indole alkaloid, shows diverse pharmacological properties. It demonstrates radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic capabilities. Extracted from various fungal sources, its potential as a promising anticancer and anti-neuroinflammatory lead molecule is significant. Moreover, neoechinulin B has potential as an antiviral drug against hepatitis C virus. Future toxicological and clinical trials are essential for further development of neoechinulin-based drugs (Sharifi‐Rad et al., 2021).

Anti-Inflammatory Effects

This compound isolated from marine fungus Eurotium sp. SF-5989 has been found to have significant anti-inflammatory effects. It suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suppression is linked to the inhibition of the NF-κB and p38 MAPK pathways, suggesting its potential as a therapeutic agent for various inflammatory diseases (Kim et al., 2013).

Neuroprotective and Antidepressant-Like Effects

In animal studies, this compound has shown memory improvement and antidepressant-like effects. It exhibits neurotrophic factor-like and anti-apoptotic activities, suggesting its effectiveness in models of disease like memory impairment and depression. These effects are possibly mediated through changes in the serotonin (5-HT) system (Sasaki‐Hamada et al., 2016).

Cytoprotection against Neurotoxins

This compound protects neuronal PC12 cells against cell death induced by neurotoxins like peroxynitrite and SIN-1. The presence of the diketopiperazine ring is crucial for its antioxidant and anti-nitration activities, indicating a biological effect separate from these apparent activities (Kimoto et al., 2007).

Wirkmechanismus

Target of Action

Neoechinulin A, a diketopiperazine type indole alkaloid, has been found to interact with several targets. It has been shown to bind directly with proteins such as chromogranin B and glutaredoxin 3 . These proteins are involved in various cellular processes, including the regulation of secretory vesicles and the protection of cells from oxidative stress, respectively .

Mode of Action

This compound demonstrates a range of pharmacological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties . It inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to suppress the activation of nuclear factor-kappaB (NF-κB) in lipopolysaccharide-stimulated RAW264.7 macrophages by inhibiting the phosphorylation and degradation of inhibitor kappa B (IκB)-α . This leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . Additionally, it has been suggested that this compound may influence the p38 MAPK pathway .

Result of Action

This compound has been shown to have a protective effect against cell death induced by peroxynitrite, a potent oxidant . It also exhibits anti-nitration and antioxidant activities . In vitro and in vivo assays have established the potential of this compound as a promising anticancer and anti-neuroinflammatory lead molecule .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the cellular environment can impact the effectiveness of this compound

Eigenschaften

IUPAC Name |

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPIYZIAHOECW-SAIXKJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does neoechinulin A exert its neuroprotective effects?

A1: this compound has been shown to protect neuronal cells like PC12 cells from damage induced by peroxynitrite, a reactive nitrogen species implicated in neurodegenerative diseases []. While the exact mechanism is still under investigation, studies suggest that it may:

- Directly scavenge peroxynitrite: this compound exhibits specific scavenging activity against peroxynitrite but not other reactive oxygen species like superoxide or nitric oxide [].

- Exert neurotrophic factor-like activity: Similar to nerve growth factor, this compound can inhibit the activation of caspase-3-like proteases, which are involved in apoptosis or programmed cell death [].

- Enhance mitochondrial function: this compound has been observed to increase NADH-dehydrogenase activity, an enzyme crucial for mitochondrial energy production []. This suggests it may protect neurons by supporting mitochondrial health, which is often compromised in neurodegenerative conditions.

Q2: What is known about the target proteins of this compound?

A2: Research using a phage display screen identified chromogranin B and glutaredoxin 3 as potential binding partners for this compound []. Further studies revealed:

- High binding affinity: Quartz crystal microbalance (QCM) analyses confirmed a strong interaction between this compound and both chromogranin B and glutaredoxin 3 [].

- Potential role of chromogranin B: RNA interference experiments showed that reducing chromogranin B levels in PC12 cells decreased their susceptibility to peroxynitrite-induced damage, suggesting a possible role for this protein in the neuroprotective action of this compound [].

Q3: How does this compound protect against rotenone-induced cytotoxicity?

A3: Rotenone, a neurotoxin linked to Parkinson's disease, inhibits mitochondrial complex I, leading to cellular energy depletion and death. This compound was found to protect PC12 cells against rotenone-induced cytotoxicity [], and while the exact mechanism is unclear, it appears to involve:

- Modulation of cellular energy metabolism: Interestingly, this compound co-treatment, but not pre-treatment, protected against rotenone-induced cell death, suggesting a direct effect on the cellular response to rotenone rather than a preventative action [].

- Paradoxical decrease in ATP levels: Despite protecting cells from energy depletion, this compound presence paradoxically reduced ATP levels in rotenone-treated cells. This suggests the activation of an energy-demanding cytoprotective mechanism that contributes to mitigating rotenone's toxic effects [].

Q4: What is the role of the C-8/C-9 double bond in the biological activity of this compound?

A4: Structure-activity relationship (SAR) studies have shown that the C-8/C-9 double bond in this compound plays a crucial role in its cytoprotective activity against peroxynitrite-induced damage in PC12 cells [, ].

- Conjugated system importance: This double bond forms a conjugated system with the indole and diketopiperazine rings, which seems essential for its antioxidant and anti-nitration activities [].

- Electrophilic nature of C-8: The C-8 carbon's electrophilicity, conferred by the double bond, might be involved in the compound's interaction with biological targets, contributing to its protective effects [].

Q5: Does this compound possess anti-inflammatory properties?

A5: Yes, this compound exhibits anti-inflammatory effects, specifically in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for inflammation []. It achieves this by:

- Suppression of inflammatory mediators: this compound dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) [].

- Modulation of key signaling pathways: this compound effectively blocks the activation of nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, both central to inflammatory responses []. It achieves this by inhibiting IκB-α phosphorylation and degradation, ultimately preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene expression [].

Q6: What is the molecular formula, weight, and key spectroscopic data for this compound?

A6: Molecular Formula: C29H33N3O3 * Molecular Weight:* 471.59 g/mol

Q7: What is known about the stability of this compound under different conditions?

A7: While specific stability data is limited in the provided research papers, this compound, like many natural products, may be susceptible to degradation under certain conditions such as:

Q8: What formulation strategies could be employed to improve the stability, solubility, or bioavailability of this compound?

A8: Several formulation approaches could be explored to enhance the pharmaceutical properties of this compound:

Q9: What is known about the toxicity and safety profile of this compound?

A9: While this compound exhibits promising biological activities, further research is crucial to establish its safety profile. Toxicological studies are needed to:

Q10: What analytical techniques are commonly employed to characterize and quantify this compound?

A10: A combination of techniques is typically used for the analysis of this compound:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)

![(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1244133.png)

![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)